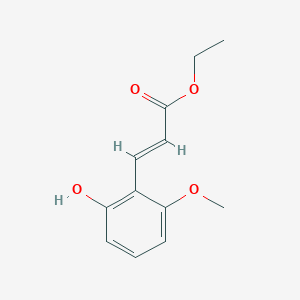![molecular formula C13H12ClN B3181312 [4-(2-Chlorophenyl)phenyl]methanamine CAS No. 767626-02-8](/img/structure/B3181312.png)
[4-(2-Chlorophenyl)phenyl]methanamine
Descripción general
Descripción
[4-(2-Chlorophenyl)phenyl]methanamine, also known as 4-CMC, is a synthetic cathinone that belongs to the amphetamine class of compounds. It is a psychoactive substance that has gained popularity in recent years due to its stimulant effects.
Aplicaciones Científicas De Investigación
Efficient Transfer Hydrogenation Reactions
Şemistan Karabuğa et al. (2015) synthesized quinazoline-based ruthenium complexes starting from commercially available precursors, demonstrating their effectiveness in transfer hydrogenation of acetophenone derivatives with high conversions and turnover frequency values. This study illustrates the potential of nitrogen-containing heterocycles in catalytic transfer hydrogenation, highlighting the versatility of related compounds in synthetic applications.
Synthesis of Unsymmetrical Pincer Palladacycles
Gavin W. Roffe et al. (2016) reported on the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles through C–H bond activation, showcasing their catalytic efficacy. Such compounds contribute to the development of novel catalysts with potential applications in organic synthesis and industrial processes.
Molecular Docking and Quantum Chemical Calculations
A. Viji et al. (2020) performed molecular docking and quantum chemical calculations on a chlorophenyl derivative, providing insights into its molecular structure and potential biological interactions. This approach underscores the importance of computational methods in understanding the properties and reactivity of complex molecules.
Mechanistic Study of Benzodiazepine Derivatives
Da‐Gang Zhou and Yan-Qiong Li (2019) investigated the reaction mechanisms of diphenylamine derivatives using density functional theory, demonstrating pathways to benzodiazepine derivatives. Their findings contribute to the broader field of organic synthesis, highlighting the theoretical underpinnings of complex reactions.
Synthesis and Catalytic Evaluation of Palladium(II) and Platinum(II) Complexes
H. Chiririwa et al. (2013) synthesized and characterized palladium(II) and platinum(II) complexes with iminophosphine ligands, examining their use as pre-catalysts in Heck and Suzuki cross-coupling reactions. This study highlights the role of transition metal complexes in facilitating key coupling reactions, essential in pharmaceutical and materials science research.
Mecanismo De Acción
Target of Action
Similar compounds such as methenamine are known to act as urinary tract antiseptics and antibacterial drugs .
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Biochemical Pathways
Related compounds like methenamine are known to produce antibacterial activity in the urine .
Pharmacokinetics
Methenamine, a related compound, is primarily eliminated via the kidneys .
Result of Action
Methenamine, a related compound, produces antibacterial activity in the urine within half an hour of ingestion of a 1-gram dose .
Propiedades
IUPAC Name |
[4-(2-chlorophenyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-8H,9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHAMZMWZUSNMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Azaspiro[4.4]nonan-2-one](/img/structure/B3181248.png)
![5-Bromo-7h-benzo[c]fluorene](/img/structure/B3181253.png)







![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-7-ol](/img/structure/B3181300.png)

